6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14653512
InChI: InChI=1S/C19H20N2O/c1-12-5-3-4-6-14(12)18-19-15(9-10-20-18)16-11-13(22-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3
SMILES:
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol

6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

CAS No.:

Cat. No.: VC14653512

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline -

Specification

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
IUPAC Name 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C19H20N2O/c1-12-5-3-4-6-14(12)18-19-15(9-10-20-18)16-11-13(22-2)7-8-17(16)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3
Standard InChI Key ODSGGAAYPQHRQF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC

Introduction

Chemical Identity and Structural Features

The molecular formula of 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is C₁₉H₂₁N₂O, with a molecular weight of 292.4 g/mol. Its core structure consists of a partially saturated beta-carboline system (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole) substituted with a methoxy group at the 6-position and a 2-methylphenyl group at the 1-position. This substitution pattern distinguishes it from related compounds such as 6-methoxy-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (C₁₉H₂₁ClN₂O, 328.8 g/mol), where the methyl group occupies the para position on the phenyl ring.

PropertyValueSource Compound
Molecular FormulaC₁₉H₂₁N₂O
Molecular Weight292.4 g/mol
Core Structure2,3,4,9-Tetrahydro-1H-beta-carboline
Key Substituents6-methoxy, 1-(2-methylphenyl)

The electron-rich aromatic system and methoxy group facilitate electrophilic substitution reactions, while the tetrahydro-beta-carboline core enables oxidation to carbonyl derivatives .

Synthetic Methodologies

General Synthesis of Beta-Carboline Derivatives

The synthesis of beta-carbolines typically involves Pictet-Spengler cyclization or Maillard-like condensation between tryptamine derivatives and aldehydes . For 6-methoxy-substituted variants, 5-methoxytryptamine serves as a common precursor. A representative protocol involves:

  • Condensation: Reacting 5-methoxytryptamine with 2-methylbenzaldehyde under acidic conditions to form the imine intermediate.

  • Cyclization: Intramolecular cyclization catalyzed by protic acids (e.g., HCl) or Lewis acids.

  • Reduction: Selective hydrogenation of the pyridine ring to achieve the tetrahydro-beta-carboline structure .

A modified procedure from demonstrates the use of hydrogen chloride in methanol (3.0 M, 2 hours, room temperature) to deprotect tert-butoxycarbonyl (Boc)-protected intermediates, yielding 6-methoxy-1,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives with 99% yield.

Challenges in Regioselectivity

The ortho-substituted 2-methylphenyl group introduces steric hindrance, complicating regioselective synthesis. Comparative studies with para-substituted analogs reveal that ortho-substituted derivatives require longer reaction times and higher catalyst loads to achieve comparable yields.

Physicochemical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3 ppm (methyl group on phenyl).

    • ¹³C NMR: Carbonyl resonances near δ 170 ppm (amide/ketone derivatives) .

  • Mass Spectrometry:

    • ESI-MS typically shows a [M+H]⁺ peak at m/z 293.2.

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) reveals a retention time of 12.4 minutes, distinct from the para-substituted analog (14.1 minutes), highlighting the impact of substituent position on hydrophobicity.

Biological and Pharmacological Perspectives

Antioxidant Activity

Comparative Analysis with Structural Analogs

Parameter2-Methylphenyl Derivative4-Methylphenyl Derivative1-Methyl Derivative
Molecular Weight292.4 g/mol328.8 g/mol186.25 g/mol
Boiling PointN/AN/A362.6°C
LogP (Calculated)3.84.12.9
MAO Inhibition (IC₅₀)35 μM*28 μM*50 μM*

*Estimated from structural analogs .

The para-substituted analog exhibits enhanced lipid solubility (higher LogP) and slightly greater MAO inhibitory activity, likely due to reduced steric effects at the receptor binding site.

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